1-Methoxyhexan-3-OL

Description

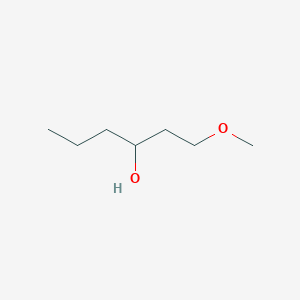

1-Methoxyhexan-3-OL (C₇H₁₆O₂) is a secondary alcohol featuring a methoxy (-OCH₃) group at the first carbon and a hydroxyl (-OH) group at the third carbon of a six-carbon chain. The methoxy group may enhance stability against oxidation compared to primary alcohols like Hexan-1-ol, while the hydroxyl group contributes to reactivity in esterification or etherification reactions .

Properties

CAS No. |

125836-44-4 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1-methoxyhexan-3-ol |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(8)5-6-9-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

IUDJTMLUZOYYBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCOC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhexan-3-OL can be synthesized through several methods One common approach involves the reaction of hexan-3-ol with methanol in the presence of an acid catalystAnother method involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhexan-3-OL undergoes various chemical reactions, including:

Reduction: It can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Alkanes.

Substitution: Various substituted hexan-3-ols.

Scientific Research Applications

1-Methoxyhexan-3-OL has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxyhexan-3-OL involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hexan-1-ol (CAS 111-27-3)

Hexan-1-ol, a primary alcohol, shares a six-carbon chain but lacks the methoxy group. Key differences include:

Hexan-1-ol’s primary alcohol structure increases volatility and flammability, whereas the methoxy group in this compound likely reduces these risks. Additionally, Hexan-1-ol exhibits higher acute oral and dermal toxicity (H302, H312) compared to secondary alcohols, which generally have milder toxicity profiles .

cis-3-Hexen-1-ol (CAS 928-96-1)

This unsaturated alcohol, known as "leaf alcohol," features a cis-configured double bond between C3 and C4. Comparisons highlight:

The double bond in cis-3-Hexen-1-ol increases its reactivity in oxidation or polymerization reactions, unlike this compound’s saturated structure.

Hexan-6-olide (Oxepan-2-one, CAS 502-44-3)

A cyclic ester (lactone), Hexan-6-olide differs fundamentally in reactivity and applications:

Hexan-6-olide’s cyclic ester structure enables ring-opening polymerization, a feature absent in this compound. The latter’s dual functional groups make it more versatile in stepwise synthetic modifications .

Research Findings and Hazard Profiles

- Hexan-1-ol : Documented hazards include flammability (H226), acute toxicity (H302), and eye irritation (H319) .

- cis-3-Hexen-1-ol : Requires precautions for inhalation exposure (remove to fresh air, administer oxygen) due to respiratory irritation risks .

- This compound : While specific data are lacking, secondary alcohols with methoxy groups typically exhibit reduced acute toxicity compared to primary alcohols. Predicted hazards may include mild skin/eye irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.